molecular formula C14H19N3O2S B2651193 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2175979-57-2

1-(Cyclohex-3-ene-1-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2651193
CAS No.: 2175979-57-2
M. Wt: 293.39
InChI Key: GBAOXVZYOCVMPP-UHFFFAOYSA-N
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Description

The compound contains a 1,3,4-thiadiazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds have been utilized for various pharmacological activities . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antiproliferative Activity : A compound structurally related to the requested chemical, involving a piperidine ring and evaluated for antiproliferative activity, was synthesized and characterized using various spectroscopic techniques. The compound demonstrated stability and potential bioactivity, indicated by inter and intra-molecular hydrogen bonding patterns and Hirshfeld surface analysis (Prasad et al., 2018).

  • Antimicrobial Properties : Research on compounds with the piperidin-4-yl methanone framework, which is a part of the chemical structure , revealed notable antimicrobial activities. This included a study that synthesized and evaluated new derivatives for antibacterial and antifungal properties, demonstrating the potential for pharmaceutical applications (Mallesha & Mohana, 2014).

  • Thermal and Optical Properties : A related compound featuring piperidin-4-yl and 2,4-difluorophenyl components was analyzed for its thermal, optical, and structural properties. The compound displayed specific molecular interactions and stability in certain temperature ranges, offering insights into its potential applications in material science or pharmaceuticals (Karthik et al., 2021).

Potential Medical Applications

  • Anticancer Potential : Various derivatives containing elements of the chemical structure , such as the thiadiazole ring, have been investigated for their anticancer properties. This includes the synthesis of novel compounds and evaluation of their in vitro and in vivo anticancer activities, highlighting the significance of these compounds in drug development for cancer treatment (Krishna et al., 2020).

  • Antimicrobial and Antibacterial Effects : Research into thiadiazole derivatives, a core component of the queried chemical, has shown promising results in antimicrobial and antibacterial applications. This includes studies on novel synthetic compounds and their effectiveness against various bacterial strains, indicating potential uses in treating infections (Deshmukh et al., 2017).

  • Selective Estrogen Receptor Modulators (SERMs) : Compounds with structural similarities, particularly involving the piperidinyl group, have been explored as SERMs, showing potential for therapeutic applications in conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-13(11-4-2-1-3-5-11)17-8-6-12(7-9-17)19-14-16-15-10-20-14/h1-2,10-12H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAOXVZYOCVMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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